molecular formula C18H22BNO2 B13984921 Pyridine, 2-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Pyridine, 2-(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B13984921
M. Wt: 295.2 g/mol
InChI Key: DLOWGDRKNQLZTH-UHFFFAOYSA-N
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Description

2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a benzyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to facilitate the formation of the boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronate ester in cross-coupling reactions. The boronate ester reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination to yield the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in cross-coupling reactions. Its benzyl group offers additional sites for functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H22BNO2

Molecular Weight

295.2 g/mol

IUPAC Name

2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C18H22BNO2/c1-17(2)18(3,4)22-19(21-17)15-10-11-20-16(13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3

InChI Key

DLOWGDRKNQLZTH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

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